4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a chemical compound that has garnered significant interest due to its potential therapeutic and industrial applications. This compound features a thiazolo[5,4-b]pyridine moiety, which is known for its biological activity and versatility in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound interacts with its target, PI3K, through a strong charged interaction . This interaction is facilitated by the electron-deficient aryl group in the compound, which results in a more acidic sulfonamide NH proton . This allows the compound to bind more effectively to Lys802 in PI3Kα .
Biochemical Pathways
The compound’s interaction with PI3K affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway that is often overactive in many types of cancer cells . By inhibiting PI3K, the compound can potentially suppress the overactive signaling in this pathway, thereby inhibiting the growth and proliferation of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to a decrease in the signaling of the PI3K/AKT/mTOR pathway . This can lead to a decrease in cell growth and proliferation, particularly in cancer cells where this pathway is often overactive .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other molecules can potentially affect the compound’s binding to its target
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps starting from commercially available substances. A common synthetic route includes the preparation of thiazolo[5,4-b]pyridine derivatives through a series of reactions, including cyclization and functional group modifications . The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, with reagents such as boronic acids and bases like cesium carbonate in an aqueous ethanol solution under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often employ scalable reactions and optimized conditions to ensure efficient production. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorophenyl sulfonamide: This compound shows high inhibitory activity with an IC50 of 4.6 nM.
5-chlorothiophene-2-sulfonamide: Another potent inhibitor with an IC50 of 8.0 nM.
Uniqueness
4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific structural features, such as the thiazolo[5,4-b]pyridine moiety, which contributes to its high biological activity and specificity for certain molecular targets . Its ability to undergo various chemical reactions and its wide range of applications further highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
4-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-14-7-3-12(4-8-14)17(24)22-15-9-5-13(6-10-15)18-23-16-2-1-11-21-19(16)25-18/h1-11H,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSOVWDUMJGJGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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